molecular formula C8H6F4 B1349303 1,4-Bis(difluoromethyl)benzene CAS No. 369-54-0

1,4-Bis(difluoromethyl)benzene

Cat. No. B1349303
CAS RN: 369-54-0
M. Wt: 178.13 g/mol
InChI Key: VWKMZVCSRVFUGW-UHFFFAOYSA-N
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Description

1,4-Bis(difluoromethyl)benzene is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry. The compound is characterized by the presence of two difluoromethyl groups attached to a benzene ring at the 1 and 4 positions.

Synthesis Analysis

The synthesis of 1,4-bis(difluoromethyl)benzene has been improved through a microwave-assisted protocol, which offers a faster and more efficient method compared to conventional heating procedures. This method involves the reaction of 1,4-bis(dichloromethyl)benzene with KF and has shown increased yield and reduced reaction time. Additionally, the use of a composite phase transfer catalyst has been studied to enhance the reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and X-ray crystallography. For instance, the molecular structures of derivatives of 1,4-bis(difluoromethyl)benzene have been confirmed by conventional spectroscopic methods, including 19F NMR, which reflects their crowded structures. X-ray crystallography has been used to investigate unusually large bond angles around certain atoms in these molecules .

Chemical Reactions Analysis

1,4-Bis(difluoromethyl)benzene and its derivatives participate in a variety of chemical reactions. For example, the lithiation and silylation reactions of related compounds have been studied, showing that these derivatives can form tri- and tetralithio derivatives that react readily with chlorosilanes to form the expected derivatives . Additionally, the interaction of related compounds with BCl3 in CH2Cl2 has been investigated, suggesting a mechanism for ion formation based on UV/VIS and conductivity measurements .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(difluoromethyl)benzene derivatives have been characterized in several studies. For instance, fluorinated polyimides derived from related compounds have been synthesized and characterized, showing higher thermal stability, optical transparency, and moisture resistance. These properties are significantly influenced by the fluorination of the benzene ring, which enhances solubility, thermal stability, and optical properties . The liquid crystalline properties of low molecular mass compounds containing related units have also been studied, revealing that these compounds are fluorescent in solution and exhibit smectic-like packing at high temperatures .

Scientific Research Applications

Microwave-Assisted Synthesis

1,4-Bis(difluoromethyl)benzene has been synthesized using a microwave-assisted protocol, enhancing the yield and reducing reaction time significantly compared to traditional heating methods. This advancement suggests a more efficient approach for the production of this compound, often used in various scientific and industrial applications (Pan et al., 2017).

Optical Properties and Crystal Structures

The compound has been involved in studies of selectively fluorinated and non-fluorinated rigid rods, contributing to understanding the optical properties and crystal structures of such materials. Research in this area has potential implications for the development of advanced materials in fields like electronics and photonics (Fasina et al., 2004).

Fluorine-Containing Polyethers

1,4-Bis(difluoromethyl)benzene has been utilized in the synthesis of new fluorine-containing polyethers. These materials exhibit notable hydrophobicity, low dielectric properties, and thermal stability, making them suitable for various industrial applications, especially in the field of advanced coatings and insulating materials (Fitch et al., 2003).

Safety And Hazards

1,4-Bis(difluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided .

Future Directions

1,4-Bis(difluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

1,4-bis(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMZVCSRVFUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370092
Record name 1,4-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(difluoromethyl)benzene

CAS RN

369-54-0
Record name 1,4-Bis(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
HK Fun, R Kia, PS Patil… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C8H8F2, lies across a crystallographic inversion centre. The structure features short C⋯F [2.8515 (18) Å] and F⋯F [2.490 (4) Å] contacts, which are significantly …
Number of citations: 3 scripts.iucr.org
DH Pan, TZ Wang, GM Xiao - Chemical Papers, 2017 - Springer
A fast, mild, and practical microwave-assisted protocol for synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF was developed. The new protocol …
Number of citations: 2 link.springer.com
RH Mobbs - Journal of Fluorine Chemistry, 1972 - Elsevier
Perfluoroalkyl bromides have sometimes been used in free-radical telomerisation reactions with olefins and fluoro-olefins132, 3 although the iodides are usually preferred because of …
Number of citations: 5 www.sciencedirect.com
CB Caputo, LJ Hounjet, R Dobrovetsky, DW Stephan - Science, 2013 - science.org
Prototypical Lewis acids, such as boranes, derive their reactivity from electronic unsaturation. Here, we report the Lewis acidity and catalytic application of electronically saturated …
Number of citations: 324 www.science.org
GKS Prakash, J Hu - thieme-connect.com
Previously published information regarding this product subclass can be found in Houben–Weyl, Vol. 5/3, Vol. 5/4, Vol. E 10a, Vol. E 10b/1, Vol. E 10b/2, Vol. E 10c/1, and Vol. E 10c/2. …
Number of citations: 0 www.thieme-connect.com
R Gupta, D Mandal, AK Jaiswal, RD Young - Organic Letters, 2021 - ACS Publications
We report frustrated Lewis pair (FLP)-catalyzed monoselective C–F activation in a range of aliphatic polyfluorocarbons with equivalent geminal and distal C–F positions. This …
Number of citations: 22 pubs.acs.org
AMMMF Phillips, AJL Pombeiro - Green Sustainable Process for Chemical …, 2021 - Elsevier
Fluorine is the most electronegative element and it also forms the strongest bond known to carbon. These unique properties make fluorine-containing organic compounds useful for a …
Number of citations: 4 www.sciencedirect.com
R Gupta - 2022 - search.proquest.com
Mono and difluoromethyl groups are emerging as valuable motifs in organic and material chemistries and are present in several agrochemicals, materials, and pharmaceuticals. The …
Number of citations: 2 search.proquest.com
C Hicks - 2016 - arrow.tudublin.ie
This work concerns the preparation of novel [2.2] paracyclophane derivatives intended for use as asymmetric ligands and investigations into surface coatings prepared from [2.2] …
Number of citations: 2 arrow.tudublin.ie
M Mehta - 2017 - search.proquest.com
Phosphorus compounds have a rich chemical history as Lewis donor ligands in transition metal and organometallic chemistry. In this chemistry, they have typically played auxiliary roles…
Number of citations: 2 search.proquest.com

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